molecular formula C3H5N3O B13104510 Oxazole-4,5-diamine

Oxazole-4,5-diamine

Katalognummer: B13104510
Molekulargewicht: 99.09 g/mol
InChI-Schlüssel: CQLYSFWFUIFKTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazole-4,5-diamine is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole-4,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl oxazole-4-carboxylates with various reagents to introduce functional groups at the C-4 and C-5 positions . The reaction conditions often include the use of reducing agents like lithium borohydride (LiBH4) to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of key intermediates, followed by functional group transformations and purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazole-4,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate (CAN) for oxidation, and reducing agents like lithium borohydride for reduction . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imides and acids, while reduction reactions can produce alcohols and amines .

Wirkmechanismus

The mechanism of action of Oxazole-4,5-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Oxazole-4,5-diamine include other oxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern at the C-4 and C-5 positions, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and advanced materials .

Eigenschaften

Molekularformel

C3H5N3O

Molekulargewicht

99.09 g/mol

IUPAC-Name

1,3-oxazole-4,5-diamine

InChI

InChI=1S/C3H5N3O/c4-2-3(5)7-1-6-2/h1H,4-5H2

InChI-Schlüssel

CQLYSFWFUIFKTK-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(O1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.